5-Bromo-3-iodo-2-methoxy-4-methylpyridine
Description
Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis
Halogenated pyridine derivatives are cornerstone intermediates in the realm of organic synthesis. Their significance stems from the versatile reactivity of the carbon-halogen bond, which enables a wide array of synthetic transformations. Haloarenes, including halogenated pyridines, are fundamental building blocks that allow for the creation of diverse derivatives with precise regiocontrol. The presence of halogen atoms on the electron-deficient pyridine ring facilitates various reactions, most notably transition-metal-catalyzed cross-coupling reactions.
These reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) can be exploited for sequential, site-selective modifications of polyhalogenated pyridines. This strategic functionalization is crucial in the multi-step synthesis of complex organic molecules.
Furthermore, halogenated pyridines are prevalent in a vast number of commercial products, including pharmaceuticals, agrochemicals, and advanced materials. Their utility in these sectors is a direct result of their capacity to serve as versatile precursors to a multitude of more complex, biologically active compounds. The ability to selectively introduce different functional groups at specific positions on the pyridine ring, guided by the initial halogenation pattern, is a key strategy in modern medicinal and materials chemistry.
Overview of Substituted Pyridine Scaffolds in Academic Chemical Literature
Substituted pyridine scaffolds represent a privileged structural motif in the academic chemical literature, largely due to their widespread presence in biologically active compounds and functional materials. The pyridine ring is a key component in numerous natural products, including alkaloids and vitamins, and is a core structural element in a significant number of FDA-approved drugs. ijssst.info This prevalence has spurred extensive research into the synthesis and functionalization of pyridine derivatives.
In medicinal chemistry, the pyridine scaffold is often incorporated into drug candidates to modulate properties such as solubility, metabolic stability, and target binding affinity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in many biological systems. The ability to introduce a variety of substituents at different positions on the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile.
Academic research has produced a plethora of methods for the synthesis of highly functionalized pyridines. These methods range from classical condensation reactions to modern transition-metal-catalyzed C-H activation and cross-coupling strategies. The development of novel synthetic routes to access structurally diverse pyridine derivatives remains an active area of investigation, driven by the continuous demand for new chemical entities in drug discovery and materials science.
Specific Research Focus on 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (B6163520): A Highly Functionalized Pyridine
While broad research into halogenated pyridines is extensive, specific academic studies focusing exclusively on this compound are limited in the public domain. However, its structure suggests a significant potential as a versatile intermediate in organic synthesis. The compound is a highly functionalized pyridine, featuring four different substituents—bromo, iodo, methoxy (B1213986), and methyl groups—which provide multiple points for chemical modification.
The primary research value of this compound lies in its potential for selective, sequential cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization at the 3-position (iodine) while leaving the 5-position (bromine) intact for a subsequent transformation. This stepwise approach is highly valuable for the controlled synthesis of complex, unsymmetrical biaryl and other elaborate molecular structures.
The methoxy and methyl groups also influence the electronic properties of the pyridine ring, which can affect the reactivity of the halogenated positions and provide steric hindrance that may lead to selective reaction outcomes. The combination of these features makes this compound a prime candidate for use as a building block in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its utility is primarily as a precursor, enabling the construction of more complex molecules with tailored functionalities. innospk.cominnospk.com
Below is a table summarizing the key properties of this compound, as identified from chemical databases.
| Property | Value |
| Molecular Formula | C₇H₇BrINO |
| Molecular Weight | 327.95 g/mol |
| CAS Number | Not universally assigned; varies by supplier |
| Appearance | Typically a solid |
| Key Functional Groups | Bromo, Iodo, Methoxy, Methyl, Pyridine |
| Predicted Reactivity | Susceptible to sequential cross-coupling reactions |
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrINO |
|---|---|
Molecular Weight |
327.94 g/mol |
IUPAC Name |
5-bromo-3-iodo-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C7H7BrINO/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,1-2H3 |
InChI Key |
GMKXJQJHJIYMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)I |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3 Iodo 2 Methoxy 4 Methylpyridine and Its Structural Analogues
Retrosynthetic Analysis of the 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (B6163520) Core
A retrosynthetic analysis of the target compound, this compound, reveals several potential synthetic disconnections. The carbon-halogen bonds are logical points for disconnection, suggesting that the final structure can be assembled through sequential, regioselective halogenation of a pre-functionalized pyridine (B92270) ring.
A plausible retrosynthetic pathway begins by disconnecting the carbon-iodine and carbon-bromo bonds. Given the differential reactivity of halogens in subsequent cross-coupling reactions, a late-stage, selective introduction of iodine and bromine is a key strategy. This leads back to the precursor 2-methoxy-4-methylpyridine (B11731) . This simpler precursor can be further disconnected through two primary approaches: functional group interconversion of a pre-formed pyridine ring or a de novo synthesis of the substituted pyridine ring itself from acyclic precursors. The de novo approach, such as a Hantzsch-type condensation or a cycloaddition reaction, would involve constructing the ring with the methyl group and a precursor to the methoxy (B1213986) group already in place. acs.orgmdpi.com
This analysis highlights the central challenges: constructing the substituted pyridine core and then controlling the regioselective introduction of two different halogen atoms onto the electron-rich, yet sterically hindered, pyridine ring.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of this compound hinges on the efficient preparation of key precursors and the strategic application of functionalization reactions.
The formation of substituted pyridine rings can be achieved through various classical and modern synthetic methods. Historically, condensation strategies like the Hantzsch pyridine synthesis have been fundamental, though they can be limited in scope. acs.orgmdpi.com More contemporary approaches offer greater flexibility and functional group tolerance.
Key methods for constructing substituted pyridine rings include:
[4+2] Cycloadditions (Diels-Alder Reactions): These reactions are a powerful tool for pyridine synthesis, where the nitrogen atom can be incorporated into either the diene or the dienophile component, allowing for diverse substitution patterns. nih.gov
(3+3) Cycloaddition Reactions: Organocatalyzed formal (3+3) cycloadditions using readily available enamines and unsaturated aldehydes or ketones can afford tri- or tetrasubstituted pyridines, offering a practical route to complex scaffolds. acs.org
Cascade Reactions: A modular method developed involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with an oxime, followed by electrocyclization and air oxidation to yield highly substituted pyridines under mild, neutral pH conditions. acs.orgnih.gov This approach is noted for its excellent functional group tolerance. acs.org
Regioselective halogenation is crucial for the synthesis of the target molecule. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution (EAS), often requiring harsh conditions. nih.govchemrxiv.org However, modern methods have been developed to achieve high regioselectivity under milder conditions. The directing effects of the existing methoxy (ortho-, para-directing) and methyl (ortho-, para-directing) groups must be considered.
3-Selective Halogenation: A significant challenge in pyridine chemistry is selective functionalization at the C3 and C5 positions. A recently developed method involves a ring-opening, halogenation, and ring-closing sequence that proceeds through Zincke imine intermediates. This transforms the pyridine into a reactive alkene system, allowing for highly regioselective halogenation under mild conditions. chemrxiv.orgchemrxiv.org
2-Selective Halogenation: Halogenation at the C2 position can be effectively achieved by using pyridine N-oxides. The N-oxide activates the ring, facilitating a highly regioselective reaction to furnish 2-halopyridines, which are important pharmaceutical intermediates. nih.govresearchgate.net
4-Selective Halogenation: A distinct strategy employs specially designed phosphine (B1218219) reagents. These reagents are installed at the 4-position of the pyridine ring as phosphonium (B103445) salts and are subsequently displaced by a halide nucleophile, enabling selective halogenation at this position. nih.gov
For the synthesis of this compound, a stepwise approach would be necessary. For instance, bromination of 2-methoxy-4-methylpyridine would likely be directed to the 5-position due to the activating methoxy and methyl groups. Subsequent iodination at the 3-position would then complete the di-halogenation.
| Halogenation Method | Position Selectivity | Reagents/Conditions | Key Features |
| Zincke Imine Intermediate | 3-Selective | Ring-opening, halogenation, ring-closing sequence | Mild conditions, broad applicability chemrxiv.orgchemrxiv.org |
| Pyridine N-Oxide Activation | 2-Selective | Activation with an electrophile (e.g., oxalyl chloride) followed by halide source | High efficiency and regioselectivity nih.govresearchgate.net |
| Designed Phosphine Reagents | 4-Selective | Heterocyclic phosphines installed as phosphonium salts, displaced by halide | Viable for late-stage halogenation of complex molecules nih.gov |
The methoxy and methyl groups are integral to the core structure and influence the reactivity of the pyridine ring.
Methoxy Group Introduction: The 2-methoxy group is commonly introduced via nucleophilic aromatic substitution (SNAr). A 2-chloropyridine (B119429) derivative serves as an excellent precursor, reacting with sodium methoxide (B1231860) to yield the corresponding 2-methoxypyridine. ontosight.ai This reaction is highly efficient and widely used.
Methyl Group Introduction: The 4-methyl group is often incorporated during the initial de novo synthesis of the pyridine ring. For example, in condensation reactions, a methyl-substituted ketone or enamine can be used as a building block. acs.org Alternatively, methyl groups can be introduced onto a pre-formed pyridine ring via cross-coupling reactions, though this is typically more complex than incorporating it from the start.
Advanced Synthetic Protocols for Halogenated Methoxypyridines
Halogenated pyridines are exceptionally valuable intermediates because the carbon-halogen bonds serve as synthetic handles for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. chemrxiv.org
The presence of two different halogens (bromine and iodine) in the target molecule allows for selective and sequential cross-coupling reactions. The reactivity of halogens in palladium-catalyzed couplings generally follows the order I > Br > Cl. nih.gov This differential reactivity enables the selective functionalization of the C-I bond while leaving the C-Br bond intact for a subsequent, different coupling reaction.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species (typically a boronic acid) and is one of the most versatile methods for forming C-C bonds. wikipedia.org It is widely used to synthesize biaryls and substituted biphenyls. wikipedia.orgresearchgate.net The reaction shows good tolerance for a variety of functional groups and can be performed under relatively mild conditions. mdpi.com For a substrate like this compound, a Suzuki coupling would selectively occur at the more reactive C3-iodo position. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org It is a highly effective method for synthesizing substituted and conjugated alkynes. researchgate.net The Sonogashira reaction has been successfully applied to a wide range of heterocyclic halides, including pyridines, under mild conditions. acs.orgmdpi.com
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org It is a powerful tool for preparing bipyridines and other complex molecules due to its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.orgorgsyn.org As with other palladium-catalyzed reactions, it can be used to selectively functionalize dihalopyridines. nih.gov
| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Key Features & Selectivity |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | High functional group tolerance; widely used for biaryls. wikipedia.orgmdpi.com |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) co-catalyst, Base | Efficient for forming C(sp²)-C(sp) bonds; synthesis of alkynylpyridines. wikipedia.orgresearchgate.net |
| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complex | Couples various carbon hybridizations (sp³, sp², sp); mild conditions. wikipedia.orgorgsyn.org |
These advanced protocols provide a modular approach to further functionalize the this compound core, enabling the synthesis of a diverse library of complex molecules built upon this tetrasubstituted pyridine scaffold.
C-H Functionalization Methodologies for Pyridine Derivatives
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing pyridine derivatives, minimizing the need for pre-functionalized starting materials. researchgate.netnih.gov However, the electron-deficient character of the pyridine ring and the coordinating power of the nitrogen atom make direct functionalization challenging. researchgate.net Transition-metal catalysis is a cornerstone of modern C-H functionalization, with metals such as palladium, rhodium, and iridium enabling the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov
A primary challenge is controlling the regioselectivity of the reaction. researchgate.net Due to electronic effects and the proximity of the nitrogen atom, functionalization often preferentially occurs at the C2 or C4 positions. researchgate.net Achieving functionalization at distal positions, such as C3, is more difficult and has been an area of significant research. nih.gov Strategies to control regioselectivity include the use of directing groups, which position the metal catalyst at a specific C-H bond, and the exploitation of the intrinsic electronic properties of the pyridine ring by introducing electron-withdrawing groups to steer reactivity to a desired position. nih.gov For instance, C3-arylation has been achieved with high selectivity using specific palladium/phosphine catalytic systems, which can overcome the innate preference for C2 or C4 functionalization. nih.gov
Table 1: Examples of Catalytic Systems for Regioselective C-H Arylation of Pyridines
| Catalyst System | Target Position | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂ / [P(n-Bu)Ad₂H]I / Ag₂CO₃ | C4 | Effective for pyridines with 3-electron-withdrawing groups. | nih.gov |
| Pd(OAc)₂ / [PCy₃H]BF₄ / Pivalic Acid | C3/C5 | Achieves arylation on electron-deficient pyridines. | nih.gov |
| Rh(I) / B(C₆F₅)₃ | C2 (ortho) | Promotes ortho-C-H activation for alkylation. | beilstein-journals.org |
| NP1-Sc Complex | C2 (ortho) | Rare-earth metal catalyst for C-H alkylation. | beilstein-journals.org |
Multi-Component Reactions for the Construction of Polysubstituted Pyridine Frameworks
Multi-component reactions (MCRs) offer an efficient and powerful strategy for the one-pot synthesis of highly substituted pyridine frameworks. organic-chemistry.org These reactions combine three or more starting materials in a single step, avoiding the need to isolate intermediates and thereby saving time, resources, and reducing waste. This approach is particularly valuable for building complex molecules like this compound, where multiple substituents must be installed on the pyridine core.
A classic example is the Hantzsch pyridine synthesis, though modern MCRs have expanded the scope and versatility of pyridine construction significantly. lookchem.com These contemporary methods often employ metal-free or catalytic systems to facilitate cascade reactions that rapidly build molecular complexity. lookchem.comacs.org For instance, a formal [5+1] cyclization has been developed, which constructs the pyridine ring from easily accessible starting materials in a tandem process involving a Pummerer-type rearrangement and an aza-Prins cyclization. acs.orgnih.gov Such methods demonstrate the high degree of innovation in MCRs, providing access to a wide range of functionalized pyridines under relatively mild conditions. acs.org
Transition Metal-Free Approaches in Pyridine Synthesis
In line with the principles of green and sustainable chemistry, significant effort has been devoted to developing transition metal-free synthetic routes to pyridine derivatives. acs.org These methods avoid the cost, toxicity, and potential for product contamination associated with heavy metals.
One notable strategy involves a tandem sequence featuring a Pummerer-type rearrangement, aza-Prins cyclization, and subsequent aromatization to form highly functionalized pyridines. acs.orgnih.gov This cascade process represents a formal [5+1] cyclization and proceeds without the need for a metal catalyst, using readily available starting materials. acs.org Another approach utilizes the ring expansion of isoxazoles induced by rhodium carbenoids, which, while involving a metal, leads to a one-pot synthesis of complex pyridines through rearrangement and oxidation steps. organic-chemistry.org This highlights a modular route where the final pyridine structure can be systematically varied. organic-chemistry.org These innovative, metal-free cascade reactions provide efficient and environmentally conscious alternatives for constructing polysubstituted pyridine cores. acs.org
Chemo- and Regioselective Functionalization Techniques for Substituted Pyridines
The synthesis of a precisely substituted compound like this compound hinges on the ability to introduce different functional groups at specific positions without interfering with others. This requires highly chemo- and regioselective functionalization techniques. The inherent reactivity of the pyridine ring often needs to be temporarily altered to achieve the desired substitution pattern. nih.govnih.gov
One powerful strategy involves the temporary dearomatization of the pyridine ring. For example, a ring-opening, halogenation, ring-closing sequence using Zincke imine intermediates transforms the electron-deficient heterocycle into a reactive alkene system. nih.govchemrxiv.orgchemrxiv.org This allows for highly regioselective halogenation at the C3 position under mild conditions before the aromatic pyridine ring is reformed. nih.govresearchgate.net
Another advanced technique employs pyridyne intermediates. The generation of a 3,4-pyridyne from a 3-chloropyridine (B48278) precursor creates a highly reactive "triple bond" within the ring. rsc.org This intermediate can then be trapped by nucleophiles, leading to the regioselective introduction of two different substituents at the C3 and C4 positions in a sequential manner. rsc.org The regioselectivity of nucleophilic addition to unsymmetrical pyridynes can be controlled by substituents that distort the pyridyne geometry, making this a predictable method for creating highly decorated pyridines. nih.gov Furthermore, pyridines can be activated by conversion to phosphonium salts, which facilitates nucleophilic substitution at the 4-position, allowing for the selective introduction of halogens. nih.gov
Optimization of Reaction Conditions and Scalability Considerations in this compound Synthesis
The synthesis of a complex, polyhalogenated pyridine such as this compound is a multi-step process where each reaction must be carefully optimized to ensure high yield, purity, and scalability. While a direct synthesis for this specific compound is not widely published, the synthesis of close structural analogues provides insight into the critical parameters that require optimization.
For instance, the synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine (B584128) involves the bromination of a 2-methoxy-4-methyl-3-nitropyridine (B66577) precursor. chemicalbook.com Key parameters in this electrophilic aromatic substitution that would be subject to optimization include the choice of brominating agent (e.g., Br₂, N-bromosuccinimide), the solvent (e.g., acetic acid), the base (e.g., sodium acetate), reaction temperature, and reaction time. chemicalbook.com The goal is to maximize the yield of the desired 5-bromo product while minimizing the formation of byproducts from over-bromination or side reactions.
Table 2: Illustrative Reaction Conditions for the Synthesis of a 5-Bromopyridine Analogue
| Parameter | Condition | Rationale / Optimization Goal | Reference |
|---|---|---|---|
| Starting Material | 2-methoxy-4-methyl-3-nitropyridine | A pre-functionalized pyridine ring. | chemicalbook.com |
| Brominating Agent | Bromine (Br₂) | Powerful electrophile for aromatic bromination. Alternatives (e.g., NBS) could be tested for milder conditions. | chemicalbook.com |
| Solvent | Acetic Acid | Polar protic solvent that can facilitate the reaction. | chemicalbook.com |
| Base | Sodium Acetate | Acts as a scavenger for HBr produced, driving the reaction forward. The type and amount of base would be optimized. | chemicalbook.com |
| Temperature | Room Temperature | Mild conditions are preferable to reduce side reactions. Temperature could be raised or lowered to control reaction rate and selectivity. | chemicalbook.com |
Introducing the iodine at the C3 position would likely require a separate, highly regioselective step, such as the iodination of a lithiated intermediate or a directed ortho-metalation strategy, each with its own set of conditions (e.g., organolithium reagent, temperature, quenching agent) to optimize.
Scalability presents further challenges. Reactions that are high-yielding on a lab scale (milligrams to grams) may not perform identically on a larger, industrial scale (kilograms). researchgate.net Heat transfer, mixing efficiency, and reagent addition rates become critical factors. For exothermic reactions like halogenations or lithiations, ensuring adequate cooling is crucial to prevent runaway reactions and the formation of impurities. Furthermore, purification methods must be adapted for large quantities, moving from column chromatography to more scalable techniques like crystallization or distillation where possible. The development of a robust, scalable synthesis requires careful consideration of process safety, cost of reagents, and waste disposal. researchgate.net
Purification and Isolation Techniques for Complex Halogenated Pyridine Compounds
The purification and isolation of complex, polyfunctional molecules like this compound are critical steps to ensure the final product meets the required standards of purity. The presence of multiple halogen atoms and other functional groups dictates the choice of purification strategy.
A typical purification sequence for a neutral organic compound following a reaction work-up (which often includes aqueous washes to remove inorganic salts and water-soluble reagents) involves one or more chromatographic techniques. For complex aromatic compounds, these methods are essential for separating the desired product from unreacted starting materials, reagents, and reaction byproducts. nih.gov
Column Chromatography: This is the most common technique for purification on a laboratory scale. A solvent system (eluent) of appropriate polarity is chosen to pass the crude reaction mixture through a stationary phase, typically silica (B1680970) gel. The components of the mixture separate based on their differential adsorption to the silica, allowing for the isolation of the pure compound. researchgate.net
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating compounds with very similar properties, HPLC is often employed. It operates on the same principles as column chromatography but uses higher pressure and more sophisticated stationary phases for superior resolution. nih.gov
Thin-Layer Chromatography (TLC): TLC is primarily used as a rapid, qualitative tool to monitor the progress of a reaction and to identify a suitable solvent system for column chromatography. nih.govresearchgate.net
Crystallization: If the final product is a solid, crystallization can be a highly effective and scalable purification method. This involves dissolving the crude material in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
In the case of halogenated pyridines, the final purification method would be chosen based on the physical properties of the target compound (solid vs. liquid, polarity) and the nature of the impurities. For example, the purification of a related bromo-nitro-pyridine involved collection by filtration after quenching the reaction, followed by washing with water and drying under reduced pressure, indicating the product was a solid that precipitated from the reaction mixture. chemicalbook.com
Chemical Reactivity and Mechanistic Transformations of 5 Bromo 3 Iodo 2 Methoxy 4 Methylpyridine
Reactivity of Halogen and Methoxy (B1213986) Substituents on the Pyridine (B92270) Ring
The substituents on the pyridine ring—bromine, iodine, and methoxy groups—are the primary sites of chemical reactivity. Their electronic properties and positional arrangement govern the molecule's susceptibility to different reaction classes.
Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Pyridines
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen. wikipedia.org In these positions, the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by delocalization onto the nitrogen atom. stackexchange.com
For 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (B6163520), the situation is complex. The 2-position is occupied by an electron-donating methoxy group, which would typically disfavor nucleophilic attack. The halogens at the 3- and 5-positions are not at the most activated sites (2-, 4-, 6-). However, strong nucleophiles can still displace halogens from these positions, though harsher conditions may be required compared to substitutions at the 2- or 4-positions. quimicaorganica.org The methoxy group at C2 can also potentially act as a leaving group under certain SNAr conditions, although halogens are generally more labile.
Palladium-Catalyzed Cross-Coupling Reactivity (e.g., Suzuki, Sonogashira, Heck, Stille) at Bromine and Iodine Sites
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is key to achieving site-selective transformations. The C-I bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst than the C-Br bond. This reactivity difference allows for selective coupling at the C3 position (iodine) while leaving the C5 position (bromine) intact. rsc.org
Suzuki Coupling : This reaction couples the halo-pyridine with an organoboron reagent. Selective coupling at the C-I bond is readily achievable under standard Pd-catalyzed conditions. rsc.org Subsequent coupling at the C-Br bond can be performed under more forcing conditions.
Sonogashira Coupling : The coupling of terminal alkynes with aryl halides proceeds efficiently at the more reactive C-I bond. wikipedia.orglibretexts.org This selectivity is widely exploited in the synthesis of complex molecules where sequential additions are required. rsc.orgconsensus.app
Heck Reaction : The reaction of the halo-pyridine with an alkene can also be directed selectively to the C3 position. The choice of catalyst and conditions is crucial for achieving high selectivity and yield. organic-chemistry.org
Stille Coupling : This reaction involves coupling with an organotin reagent. Like other palladium-catalyzed reactions, it shows a strong preference for reacting at the C-I bond over the C-Br bond, allowing for a stepwise functionalization strategy. organic-chemistry.orgnih.gov
Table 1: Site-Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Cross-Coupling Reaction | Typical Reagent | Primary Reactive Site | Secondary Reactive Site |
|---|---|---|---|
| Suzuki | Arylboronic acid | C3 (Iodine) | C5 (Bromine) |
| Sonogashira | Terminal alkyne | C3 (Iodine) | C5 (Bromine) |
| Heck | Alkene | C3 (Iodine) | C5 (Bromine) |
| Stille | Organostannane | C3 (Iodine) | C5 (Bromine) |
Reactivity with Organometallic Reagents (e.g., Grignard, Organolithium, Bromine-Magnesium Exchange)
Organometallic reagents such as Grignard and organolithium compounds are potent nucleophiles and strong bases. Their primary reaction with halogenated pyridines is often halogen-metal exchange rather than direct nucleophilic substitution. wikipedia.org This exchange is also kinetically controlled and occurs much faster with iodine than with bromine.
Organolithium Reagents : Treatment with an organolithium reagent like n-butyllithium at low temperatures would selectively replace the iodine at C3 with lithium, generating a new organometallic intermediate. This lithiated pyridine can then be trapped with various electrophiles.
Grignard Reagents : While Grignard reagents can participate in cross-coupling reactions, rsc.orgwikipedia.org they are also capable of halogen-metal exchange. An alternative method involves using a magnesium transfer reagent like isopropylmagnesium chloride (i-PrMgCl). wikipedia.org This can facilitate a selective bromine-magnesium or iodine-magnesium exchange. Given the higher reactivity of the C-I bond, iodine-magnesium exchange would be the expected primary pathway. nih.govnih.gov The resulting pyridyl Grignard reagent is a valuable intermediate for further functionalization.
Pyridine Ring System Reactivity and Transformations
Beyond the chemistry of its substituents, the pyridine nucleus itself possesses inherent reactivity that can be exploited in synthetic chemistry.
Electrophilic vs. Nucleophilic Character of the Pyridine Nucleus
The pyridine ring exhibits a dual character in its reactivity. wikipedia.org
Nucleophilic Character : The lone pair of electrons on the nitrogen atom gives the pyridine ring basic and nucleophilic properties, allowing it to react with electrophiles like alkyl halides (alkylation) and acids (protonation) at the nitrogen center. wikipedia.org
Skeletal Editing and Ring Rearrangement Reactions of Pyridines
Recent advances in organic synthesis have introduced the concept of "skeletal editing," where atoms within the core ring structure are precisely swapped or rearranged. nih.govsciencedaily.comchemeurope.com These advanced transformations enable the conversion of the pyridine skeleton into other carbo- or heterocyclic systems.
Skeletal Editing : Methodologies have been developed to transform pyridines into benzenes or naphthalenes through a sequence of dearomatization, cycloaddition, and rearomatization reactions. nih.govsciencedaily.com For example, a C-N atom pair in the pyridine ring can be swapped for a C-C pair. Another strategy involves the conversion of pyridine N-oxides into benzene (B151609) derivatives via a nitrogen-to-carbon single atom swap. chinesechemsoc.org Such transformations could potentially be applied to complex pyridines like this compound to generate novel, highly substituted aromatic compounds.
Ring Rearrangement and Transformation : Pyridines can undergo various ring transformations, although these are often substrate-specific. The ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism is a known pathway for the rearrangement of certain nitrogen heterocycles. researchgate.net Additionally, interconversions between different heterocyclic systems, such as pyrimidine-to-pyridine rearrangements, have been documented and often proceed through cycloaddition intermediates. researchgate.netacs.org While specific examples for the title compound are not detailed, the underlying pyridine framework is susceptible to these classes of reactions under appropriate conditions.
Formation of Analogues and Complex Derivatives from this compound
The structural complexity and diverse functionalities of this compound make it a versatile scaffold for the synthesis of a wide array of analogues and complex derivatives. The distinct reactivity of its three primary functional sites—the halogenated positions, the methoxy group, and the methyl group—allows for selective and sequential modifications, enabling the systematic construction of novel molecular architectures.
Diversification Strategies at Halogenated Positions
The presence of two different halogen atoms, iodine at the C3 position and bromine at the C5 position, provides an excellent opportunity for selective functionalization through various transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-B bonds, with the carbon-iodine bond being more susceptible to oxidative addition to a palladium(0) catalyst, allows for stepwise and site-selective modifications.
Commonly employed cross-coupling reactions for the diversification of such halogenated pyridines include the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling the halo-pyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov By carefully selecting the reaction conditions, it is possible to selectively substitute the iodine atom first, followed by the bromine atom in a subsequent step with a different boronic acid, leading to the synthesis of di-substituted pyridine derivatives. beilstein-journals.org
Stille Coupling: The Stille reaction involves the coupling of the substrate with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of this reaction is the stability of organostannanes to air and moisture. wikipedia.orgnih.gov Similar to the Suzuki coupling, the higher reactivity of the C-I bond can be exploited for selective, sequential couplings to introduce various organic moieties at the C3 and C5 positions. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the halogenated positions. wikipedia.orgorganic-chemistry.org The development of specialized ligands has significantly expanded the scope of this reaction, enabling the coupling of a wide variety of amines with aryl halides. wikipedia.org This provides a direct route to substituted aminopyridines from this compound.
The table below illustrates potential diversification reactions at the halogenated positions.
| Reaction Type | Position | Coupling Partner | Catalyst/Reagents | Product |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C3 (Iodo) | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Bromo-3-aryl-2-methoxy-4-methylpyridine |
| Stille Coupling | C3 (Iodo) | Vinylstannane (CH₂=CH-SnBu₃) | Pd(PPh₃)₄, LiCl | 5-Bromo-2-methoxy-4-methyl-3-vinylpyridine |
| Buchwald-Hartwig Amination | C5 (Bromo) | Secondary Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 5-(Dialkylamino)-3-iodo-2-methoxy-4-methylpyridine |
| Sequential Suzuki Coupling | C3 then C5 | 1. Ar¹-B(OH)₂ 2. Ar²-B(OH)₂ | Pd Catalyst, Base | 3-Ar¹-5-Ar²-2-methoxy-4-methylpyridine |
Chemical Modifications of the Methoxy Group
The 2-methoxy group on the pyridine ring is a key functional handle that can be chemically altered to produce different derivatives, most notably pyridin-2-one analogues.
The primary transformation is demethylation, which involves the cleavage of the methyl-oxygen bond to yield a hydroxyl group. wikipedia.org This conversion is significant as it unmasks a reactive hydroxyl group and allows for the existence of the pyridin-2-one tautomer. Various reagents have been developed for the demethylation of aromatic methyl ethers. thieme-connect.com For methoxypyridines, nucleophilic reagents can be particularly effective. thieme-connect.comthieme-connect.com
Demethylation with L-selectride: L-selectride has been shown to be an efficient reagent for the chemoselective demethylation of methoxypyridines. thieme-connect.comthieme-connect.com The reaction typically proceeds by treating the methoxypyridine with L-selectride in a solvent like THF at reflux temperature. elsevierpure.com This method can be selective for methoxypyridines over other aromatic methyl ethers like anisole. thieme-connect.comthieme-connect.com
Reaction with Alkyl Iodides: Treatment of 4-methoxypyridine (B45360) derivatives with alkyl iodides can lead to the formation of N-alkylated pyridinium (B92312) salts. researchgate.net In some cases, depending on the solvent and reaction conditions, this can be followed by the loss of the methyl group from the oxygen to form a 1-alkylpyridin-4-one. researchgate.net A similar transformation could potentially occur with this compound, leading to N-alkylation and subsequent conversion to a 1-alkyl-2-pyridone derivative.
The following table outlines key modifications of the methoxy group.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| O-Demethylation | L-selectride | THF, Reflux | 5-Bromo-3-iodo-4-methylpyridin-2(1H)-one |
| O-Demethylation | Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | 5-Bromo-3-iodo-4-methylpyridin-2(1H)-one |
| N-Alkylation / Rearrangement | Methyl Iodide (CH₃I) | Solvent (e.g., DMF), Heat | 5-Bromo-3-iodo-1,4-dimethylpyridin-2(1H)-one |
Reactions Involving the Methyl Group at the 4-Position
The methyl group at the C4 position of the pyridine ring, analogous to the methyl group in 4-methylpyridine (B42270) (γ-picoline), possesses acidic protons and can participate in a variety of chemical transformations. wikipedia.org This reactivity stems from the ability of the pyridine ring to stabilize the negative charge of the conjugate base through resonance. vaia.com
Condensation Reactions: The acidic nature of the methyl protons allows for deprotonation by a base to form a carbanion. vaia.com This nucleophilic carbanion can then react with electrophiles, such as aldehydes and ketones, in condensation reactions. For example, 4-methylpyridine reacts with benzaldehyde (B42025) in the presence of a base to form a styrylpyridine derivative after dehydration. vaia.com This provides a pathway to extend the carbon framework at the C4 position, leading to the synthesis of analogues with vinyl or styryl appendages.
Oxidation and Further Functionalization: The 4-methyl group can serve as a precursor to other functional groups. For instance, ammoxidation (reaction with ammonia (B1221849) and oxygen) of 4-methylpyridine is an industrial process used to produce 4-cyanopyridine. wikipedia.org While requiring specific catalytic conditions, this transformation highlights the potential to convert the methyl group into a nitrile, which can then be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for derivatization.
The table below summarizes potential reactions involving the 4-methyl group.
| Reaction Type | Reagent(s) | Conditions | Product |
|---|---|---|---|
| Aldol Condensation | Benzaldehyde (C₆H₅CHO), Base | Heat | 5-Bromo-3-iodo-2-methoxy-4-(2-phenylvinyl)pyridine |
| Ammoxidation | NH₃, O₂, Catalyst | High Temperature | 5-Bromo-3-iodo-2-methoxypyridine-4-carbonitrile |
| Deprotonation and Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | -78 °C to RT | 4-Alkyl-5-bromo-3-iodo-2-methoxypyridine |
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Iodo 2 Methoxy 4 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations in various NMR experiments, the precise structure of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (B6163520) can be confirmed.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic proton, the methoxy (B1213986) protons, and the methyl protons.
Aromatic Region: A single proton is attached to the pyridine (B92270) ring at the C6 position. Due to the anisotropic effects of the aromatic ring and the influence of the adjacent nitrogen and bromine atoms, this proton (H-6) is expected to resonate as a singlet in the downfield region, typically around δ 8.0-8.5 ppm.
Methoxy Group: The three protons of the methoxy (-OCH₃) group at the C2 position will appear as a sharp singlet, shielded relative to the aromatic proton. Its predicted chemical shift would be in the range of δ 3.9-4.2 ppm.
Methyl Group: The three protons of the methyl (-CH₃) group at the C4 position will also appear as a sharp singlet, typically resonating further upfield, around δ 2.3-2.6 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Seven distinct carbon signals are predicted.
Pyridine Ring Carbons: The six carbons of the pyridine ring will show distinct chemical shifts based on their substitution pattern. The carbon bearing the methoxy group (C-2) would be significantly downfield. The carbons attached to the heavy halogens (C-3 and C-5) would have their resonances influenced by the heavy atom effect, with the carbon bearing the iodine (C-3) appearing at a relatively upfield position compared to what might otherwise be expected.
Substituent Carbons: The methoxy carbon (-OCH₃) is expected around δ 55-60 ppm, while the methyl carbon (-CH₃) would be the most upfield signal, typically in the δ 15-20 ppm range.
Predicted ¹H and ¹³C NMR Data
| Predicted ¹H NMR Data (500 MHz, CDCl₃) | Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |||
|---|---|---|---|---|
| Position | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| H-6 | ~8.35 | s | C-2 | ~162.5 |
| -OCH₃ | ~4.10 | s | C-3 | ~95.0 |
| -CH₃ | ~2.45 | s | C-4 | ~148.0 |
| C-5 | ~115.0 | |||
| C-6 | ~152.0 | |||
| -OCH₃ | ~58.0 | |||
| -CH₃ | ~18.0 |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, no COSY cross-peaks are expected as all proton signals are singlets with no vicinal or long-range couplings to other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-6 signal to the C-6 signal, the methoxy proton signal to the methoxy carbon signal, and the methyl proton signal to the methyl carbon signal. This confirms the direct C-H attachments.
The methoxy protons (~4.10 ppm) correlating to the C-2 carbon (~162.5 ppm).
The methyl protons (~2.45 ppm) correlating to C-3 (~95.0 ppm), C-4 (~148.0 ppm), and C-5 (~115.0 ppm).
The aromatic proton H-6 (~8.35 ppm) correlating to C-2 (~162.5 ppm), C-4 (~148.0 ppm), and C-5 (~115.0 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. A key NOESY correlation would be expected between the methoxy protons and the H-6 proton, confirming their spatial proximity on the pyridine ring. A correlation between the methyl protons and the H-6 proton might also be observed.
Mass Spectrometry Techniques
Mass spectrometry provides vital information about the molecular weight and elemental formula of a compound, as well as structural details based on its fragmentation patterns.
HRMS is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula. For this compound (C₇H₇BrINO), the expected monoisotopic mass of the molecular ion [M+H]⁺ can be calculated precisely. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and the single isotope of iodine (¹²⁷I) would result in a characteristic isotopic pattern in the mass spectrum, providing definitive evidence for the presence of these halogens.
Predicted HRMS Data
| Formula | Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
|---|---|---|---|
| C₇H₇BrINO | [M]⁺ | 326.8756 | 328.8735 |
| C₇H₈BrINO | [M+H]⁺ | 327.8834 | 329.8813 |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The fragmentation pattern provides clues about the molecular structure.
A plausible fragmentation pathway for this compound would likely begin with the most labile bonds.
Loss of Methyl Radical: A common initial fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a radical cation.
Loss of Halogens: Cleavage of the C-I or C-Br bonds can occur. The C-I bond is weaker than the C-Br bond, so the loss of an iodine radical (•I) might be a prominent fragmentation pathway.
Loss of CO: Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide (CO).
These fragmentation pathways help to confirm the presence and location of the various substituents on the pyridine core.
X-ray Crystallography
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate, unambiguous proof of its structure. This technique would determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.
The analysis would be expected to confirm:
The planarity of the pyridine ring.
The specific substitution pattern (bromo at C-5, iodo at C-3, methoxy at C-2, and methyl at C-4).
The bond lengths of C-Br and C-I, which would reflect the covalent radii of the halogens.
The orientation of the methoxy group relative to the pyridine ring.
The crystal packing arrangement, revealing any significant intermolecular forces such as halogen bonding or π-π stacking.
Solid-State Structural Analysis, Bond Lengths, and Bond Angles
No crystallographic data, such as from single-crystal X-ray diffraction studies, appears to be available in open-access databases or scientific publications for this compound. This type of analysis is fundamental for determining the precise three-dimensional arrangement of atoms in the solid state. Without this data, it is impossible to provide a quantitative description of bond lengths, bond angles, and other key geometric parameters of the molecule. For context, related but distinct pyridine derivatives have been studied, revealing how different substituents can influence the pyridine ring's geometry. However, direct extrapolation of these findings to the target molecule would be speculative and scientifically unsound.
Analysis of Conformational Preferences and Intermolecular Interactions in Crystal Lattice
The lack of crystallographic data for this compound also precludes a detailed analysis of its conformational preferences and the nature of intermolecular interactions within its crystal lattice. Understanding these features is crucial for comprehending the compound's solid-state properties. Such an analysis would typically involve identifying and characterizing non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking, which govern how the molecules pack in the crystal. While theoretical studies on intermolecular interactions involving bromo- and iodo-substituted aromatic rings exist, their application to this specific molecule without experimental validation would not meet the required standard of scientific accuracy.
Vibrational Spectroscopy (Infrared and Raman)
Characterization of Characteristic Functional Groups and Molecular Vibrations
Analysis of Molecular Symmetry and Electronic Effects
A conclusive analysis of the molecular symmetry and the electronic effects of the substituents on the vibrational frequencies of this compound is contingent upon the availability of experimental spectroscopic data. The positions and intensities of the vibrational bands in IR and Raman spectra are sensitive to the molecule's symmetry and the electron-donating or -withdrawing nature of its substituents. Studies on simpler substituted pyridines have demonstrated these relationships, but a detailed and specific analysis for this compound cannot be performed at this time.
Applications of 5 Bromo 3 Iodo 2 Methoxy 4 Methylpyridine As a Synthetic Building Block and Specialty Chemical in Academic Contexts
Precursor in Complex Organic Synthesis
In the field of organic synthesis, the primary utility of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (B6163520) lies in its role as an intermediate for constructing more complex molecules. innospk.cominnospk.com The presence of both an iodo and a bromo substituent is particularly significant, as the carbon-iodine bond is typically more reactive than the carbon-bromine bond in common palladium-catalyzed cross-coupling reactions. This difference in reactivity enables chemists to perform selective, sequential reactions, introducing different functional groups at the 3- and 5-positions of the pyridine (B92270) ring.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. nih.govmdpi.com this compound is an ideal starting material for creating highly substituted pyridine derivatives, which are privileged scaffolds in medicinal chemistry. nih.gov Researchers can leverage the differential reactivity of the halogens to build intricate molecular architectures. For instance, a Suzuki or Sonogashira coupling reaction can be performed selectively at the more reactive iodine position, followed by a different coupling reaction (e.g., Buchwald-Hartwig amination, Stille coupling) at the bromine position. researchgate.net This stepwise approach provides precise control over the final structure, enabling the synthesis of complex molecules that would be difficult to access through other methods. This controlled functionalization is crucial for developing new compounds for biological screening and drug discovery programs. mdpi.com
Table 1: Regioselective Cross-Coupling Potential
| Reaction Position | Halogen | Typical Coupling Reactions | Potential Introduced Groups |
| 3 | Iodine (Higher Reactivity) | Suzuki, Sonogashira, Heck | Aryl, Alkynyl, Vinyl |
| 5 | Bromine (Lower Reactivity) | Suzuki, Buchwald-Hartwig, Stille | Aryl, Amino, Organotin |
Natural products often feature complex, highly decorated aromatic and heterocyclic cores. While direct synthesis of a natural product using this compound as a starting material is not prominently documented, its utility lies in the construction of analogues of natural products. nih.gov By using this pyridine derivative as a scaffold, chemists can systematically vary the substituents at the 3- and 5-positions. This allows for the creation of libraries of compounds that mimic the structural features of a natural product but possess modified properties. Such analogue synthesis is a cornerstone of medicinal chemistry, where the goal is often to improve the potency, selectivity, or pharmacokinetic properties of a natural lead compound.
Scaffold for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a strategy that aims to generate collections of structurally diverse small molecules from a common starting material in a limited number of steps. nih.govsouralgroup.comnih.gov The goal of DOS is to explore chemical space broadly to identify novel compounds with interesting biological activities. cam.ac.ukfrontiersin.org
This compound is an excellent scaffold for DOS due to its multiple, orthogonally reactive sites. The sequential and selective reactions possible at the C-I and C-Br bonds allow for a "build/couple/pair" strategy. A wide range of building blocks can be introduced at the first reaction site (iodine), and then a second, different set of building blocks can be introduced at the second site (bromine). This approach can rapidly generate a large and structurally diverse library of compounds from a single, highly functionalized core. The resulting library of polysubstituted pyridines can then be screened for novel biological functions. frontiersin.org
Table 2: Illustrative DOS Strategy
| Step | Reaction | Position | Building Block Class | Resulting Diversity |
| 1 | Suzuki Coupling | 3 (from Iodine) | Library of Boronic Acids (R¹-B(OH)₂) | Introduction of diverse aryl/heteroaryl groups (R¹) |
| 2 | Buchwald-Hartwig Amination | 5 (from Bromine) | Library of Amines (R²-NH₂) | Introduction of diverse amino groups (R²) |
| 3 | (Optional) Methoxy (B1213986) Demethylation | 2 | - | Generation of a pyridone scaffold for further derivatization |
Role in Materials Chemistry Research
The unique electronic properties of substituted pyridine rings make them attractive components for functional materials. The family of substituted pyridines, including derivatives of this compound, are explored in materials science research as precursors for organic light-emitting diodes (OLEDs), functional polymers, and other electro-optical materials. bldpharm.com
The ability to introduce various aryl and heteroaryl groups onto the pyridine core via cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. researchgate.net For example, attaching electron-donating or electron-withdrawing groups can alter the HOMO/LUMO energy levels, which is critical for designing materials for organic electronics. The rigid pyridine scaffold can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific charge-transport properties, making this compound a valuable research tool for developing next-generation materials.
Ligand in Organometallic Chemistry and Catalysis Research
In organometallic chemistry, pyridine and its derivatives are common ligands that coordinate to metal centers through the lone pair of electrons on the nitrogen atom. This compound can serve as a parent scaffold for the synthesis of novel ligands for use in catalysis research. bldpharm.com
By strategically modifying the 3- and 5-positions, researchers can systematically alter the steric and electronic environment around the coordinating nitrogen atom. For example, introducing bulky groups can create a specific binding pocket around the metal center, potentially influencing the selectivity of a catalytic reaction. Similarly, adding electron-rich or electron-poor substituents can modulate the electron-donating ability of the pyridine nitrogen, which in turn affects the stability and reactivity of the metal catalyst. This makes the compound a useful platform for developing and optimizing new ligand systems for a wide range of catalytic transformations.
Mechanistic Biological Studies and Molecular Interactions of 5 Bromo 3 Iodo 2 Methoxy 4 Methylpyridine in Vitro Focus
Investigation of Molecular Target Interactions through in vitro Assays (e.g., enzyme inhibition profiling, receptor binding assays)
The initial step in characterizing the biological activity of a novel compound like 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (B6163520) involves broad screening through a panel of in vitro assays to identify potential molecular targets. Pyridine (B92270) scaffolds are known to interact with a wide range of biological macromolecules, including enzymes and receptors. researchgate.netresearchgate.net
Enzyme Inhibition Profiling: A primary approach would be to screen the compound against a diverse panel of enzymes, particularly those implicated in major disease pathways. Given the chemical features of this compound, kinases, and proteases would be logical starting points. Halogenated aromatic compounds have been shown to exhibit inhibitory activity against various enzymes.
Kinase Inhibition Assays: The compound could be tested against a panel of human kinases to determine its inhibitory potential. Assays would typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Protease Inhibition Assays: Similarly, its ability to inhibit various proteases (e.g., serine proteases, cysteine proteases) would be evaluated by measuring the cleavage of a specific substrate.
Receptor Binding Assays: To investigate interactions with cell surface or nuclear receptors, competitive binding assays would be employed. These assays measure the ability of the test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor. nih.govresearchgate.net Given the prevalence of the pyridine moiety in neurologically active agents, a panel of neurotransmitter receptors would be relevant. nih.gov
G-Protein Coupled Receptors (GPCRs): A broad GPCR panel would reveal any potential agonist or antagonist activity.
Ion Channels: The compound's effect on various ion channels could be assessed using electrophysiological techniques or ion flux assays.
Hypothetical In Vitro Assay Data for this compound:
| Assay Type | Target | Result (IC₅₀/EC₅₀/Kᵢ) | Activity Level |
| Kinase Inhibition | Kinase X | 5.2 µM | Moderate |
| Kinase Inhibition | Kinase Y | > 100 µM | Inactive |
| Protease Inhibition | Protease Z | 15.8 µM | Weak |
| Receptor Binding | GPCR Subtype A | 850 nM (Kᵢ) | Potent |
| Receptor Binding | GPCR Subtype B | 25 µM (Kᵢ) | Weak |
Structure-Activity Relationship (SAR) Studies Based on Molecular Design Principles
Once an initial "hit" is identified from in vitro screening, Structure-Activity Relationship (SAR) studies would be initiated to understand how the chemical structure of this compound contributes to its biological activity. This involves the systematic modification of the molecule and observing the effect of these changes on its potency and selectivity. nih.govnih.gov
The core scaffold of this compound offers several points for modification:
5-Bromo Position: The bromine atom could be replaced with other halogens (Cl, F) or with small alkyl or cyano groups to probe the role of electronics and sterics at this position. The impact of halogen bonding on target interaction would be a key area of investigation. chemrxiv.orgnih.gov
3-Iodo Position: The iodine atom, a potential site for halogen bonding or a leaving group in certain reactions, could be substituted with other functionalities to assess its importance for activity.
2-Methoxy Position: The methoxy (B1213986) group could be altered to other alkoxy groups of varying sizes (e.g., ethoxy, propoxy) or replaced with an amino or hydroxyl group to explore hydrogen bonding potential.
4-Methyl Position: The methyl group could be replaced with other small alkyl groups or a hydrogen atom to understand the steric requirements at this position.
Hypothetical SAR Data for Analogues of this compound against GPCR Subtype A:
| Compound ID | R1 (5-position) | R2 (3-position) | R3 (2-position) | R4 (4-position) | Kᵢ (nM) |
| Lead | Br | I | OMe | Me | 850 |
| Analogue 1 | Cl | I | OMe | Me | 1200 |
| Analogue 2 | Br | H | OMe | Me | 5400 |
| Analogue 3 | Br | I | OH | Me | 950 |
| Analogue 4 | Br | I | OMe | H | 2100 |
From this hypothetical data, one might conclude that the bromine at the 5-position and the iodine at the 3-position are crucial for potent activity, while modifications at the 2- and 4-positions are better tolerated.
Computational Docking and Molecular Dynamics Simulations for Understanding Binding Modes with Biological Macromolecules
To gain a deeper, atomistic understanding of how this compound might interact with its biological target (e.g., GPCR Subtype A from the hypothetical data), computational methods are invaluable.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov For this compound, a docking study would be performed using a crystal structure or a homology model of the target protein. The simulation would predict the binding pose and estimate the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds from the bromine and iodine atoms, would be identified.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. rsc.org This provides insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding. MD simulations can also be used to calculate binding free energies, providing a more rigorous estimate of binding affinity than docking scores alone.
Hypothetical Docking and MD Simulation Findings for this compound with GPCR Subtype A:
| Computational Method | Finding | Implication |
| Molecular Docking | The pyridine nitrogen forms a hydrogen bond with a serine residue in the binding pocket. | This interaction is likely a key anchor point for the ligand. |
| The 5-bromo and 3-iodo groups are oriented towards a hydrophobic pocket containing aromatic amino acids. | This suggests that van der Waals and potentially halogen bonding interactions contribute to binding. | |
| The 4-methyl group fits into a small hydrophobic sub-pocket. | This explains the observed decrease in activity when the methyl group is removed (Analogue 4). | |
| Molecular Dynamics | The ligand remains stably bound in the predicted pose over a 100 ns simulation. | The predicted binding mode is likely to be a realistic representation of the ligand-receptor complex. |
| The 2-methoxy group shows some flexibility, suggesting it is not rigidly held in place. | This aligns with the SAR data showing that modifications at this position are tolerated. |
These computational insights would be instrumental in guiding the rational design of new analogues with improved potency and selectivity, creating a feedback loop with the SAR studies.
Future Research Directions and Emerging Trends for 5 Bromo 3 Iodo 2 Methoxy 4 Methylpyridine
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The development of synthetic routes for polysubstituted pyridines is continuously evolving, with a strong emphasis on sustainability, efficiency, and atom economy. researchgate.netnih.gov Future research on the synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (B6163520) will likely move beyond traditional multi-step halogenation and functionalization sequences.
Key emerging trends include:
Late-Stage C-H Functionalization: Direct and regioselective C-H functionalization is a powerful strategy that minimizes the need for pre-functionalized starting materials. nih.gov Research efforts could target the development of catalytic systems capable of directly and selectively introducing the bromo and iodo groups onto a 2-methoxy-4-methylpyridine (B11731) core, thereby streamlining the synthesis and reducing waste.
Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. uc.ptspringerprofessional.desci-hub.se Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and safer handling of reactive intermediates. nih.govacs.org For instance, a telescoped flow process could integrate halogenation and other functionalization steps without isolating intermediates. rsc.org
Sustainable and Green Chemistry Approaches: Future syntheses will increasingly employ greener methodologies. nih.gov This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted or mechanochemical methods. researchgate.net Multi-component reactions (MCRs) that construct the substituted pyridine (B92270) ring in a single step from simple precursors represent another promising avenue for enhancing synthetic efficiency. researchgate.netnih.gov
| Synthetic Approach | Potential Advantages | Research Focus |
|---|---|---|
| Traditional Batch Synthesis | Established procedures, well-understood chemistry. | Optimization of existing steps, yield improvement. |
| C-H Functionalization | Increased atom economy, reduced number of steps. nih.gov | Development of regioselective catalysts, understanding directing group effects. |
| Continuous-Flow Chemistry | Enhanced safety, scalability, precise process control, reduced reaction times. springerprofessional.denih.gov | Reactor design, optimization of flow parameters, integration of multiple reaction steps. rsc.org |
| Green Chemistry Methods (e.g., MCRs) | Reduced waste, use of benign reagents, improved step economy. researchgate.netnih.gov | Discovery of novel multi-component strategies, use of sustainable catalysts. nih.gov |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The distinct electronic properties and positions of the iodo and bromo substituents on the pyridine ring present significant opportunities for selective and sequential functionalization. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for a programmed approach to molecular diversification. consensus.app
Future research will likely focus on:
Selective and Sequential Cross-Coupling: A key area of exploration is the development of robust protocols for selective cross-coupling at the C3 (iodo) position, followed by a subsequent, distinct coupling at the C5 (bromo) position. This would enable the controlled, stepwise introduction of different functional groups, providing a powerful tool for creating libraries of complex molecules from a single, versatile intermediate. consensus.appresearchgate.netnih.gov
Unconventional Transformations: Moving beyond standard cross-coupling, research into unconventional transformations could unlock new synthetic pathways. One such reaction is the "halogen dance," an isomerization process involving organolithium intermediates that can translocate a halogen atom to a different position on the ring. nih.gov Investigating the conditions under which this compound might undergo such rearrangements could lead to novel isomers that are otherwise difficult to access.
Photoredox and Electrochemical Methods: The application of photoredox and electrochemical catalysis can enable transformations that are challenging with traditional thermal methods. iciq.orgresearchgate.net These techniques could be used to activate the C-I or C-Br bonds under mild conditions or to engage the pyridine ring itself in novel radical-based functionalization reactions, offering new avenues for modifying the core structure.
Integration of Advanced Computational Methodologies for Predictive Synthesis and Mechanistic Elucidation
Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reactivity and the elucidation of complex reaction mechanisms. walshmedicalmedia.com For this compound, computational methods can provide critical insights to guide experimental work.
Emerging trends in this area include:
Predictive Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule and predict the relative reactivity of the C-I and C-Br bonds toward oxidative addition with various catalysts. researchgate.netbohrium.com This can help in selecting the optimal ligands, catalysts, and reaction conditions to achieve high selectivity in sequential cross-coupling reactions. oberlin.edu
Mechanistic Elucidation: Computational studies can map out the energy profiles of potential reaction pathways, including transition states and intermediates. researchgate.net This is particularly valuable for understanding unconventional transformations like the halogen dance or for deciphering the mechanisms of novel catalytic cycles.
Calculation of Molecular Properties: DFT and other methods can be used to calculate a wide range of molecular properties, such as NMR spectra, vibrational frequencies, and electronic absorption spectra. researchgate.netrsc.org These calculated data can aid in the structural confirmation of new derivatives and provide a deeper understanding of the molecule's electronic and physical characteristics.
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of ground-state electronic structure, bond energies, and reaction energetics. researchgate.net | Prediction of C-I vs. C-Br bond reactivity; guidance for selective cross-coupling. |
| Transition State Theory | Modeling of reaction pathways and activation barriers. oberlin.edu | Elucidation of reaction mechanisms for novel transformations. |
| Time-Dependent DFT (TD-DFT) | Calculation of excited-state properties and electronic spectra. rsc.org | Prediction of spectroscopic properties for new derivatives. |
| Molecular Dynamics (MD) | Simulation of molecular motion and conformational preferences. | Understanding solvent effects and dynamics of interaction with biological macromolecules. |
Applications in New Avenues of Chemical Biology Research (non-clinical)
While substituted pyridines are prevalent scaffolds in medicinal chemistry, this compound also holds significant potential as a versatile tool for non-clinical chemical biology research. rsc.org Its capacity for selective, dual functionalization makes it an ideal platform for constructing sophisticated molecular probes and reagents to investigate biological systems.
Future research directions in this domain could involve:
Development of Chemical Probes: The orthogonal reactivity of the iodo and bromo groups allows for the sequential attachment of different molecular entities. For example, a fluorescent dye or a biotin (B1667282) tag could be installed at one position, while a reactive group or a targeting ligand is attached at the other. This would enable the creation of chemical probes for applications such as fluorescence imaging, affinity purification of protein targets, and activity-based protein profiling.
Fragment-Based Library Synthesis: The compound can serve as a core scaffold in fragment-based drug discovery. The two halogen positions can be elaborated with a diverse set of small molecular fragments through parallel synthesis, generating a library of compounds for screening against biological targets.
Bioconjugation and Material Science: The reactive handles on the pyridine ring can be used to tether the molecule to biomolecules like peptides or oligonucleotides, or to polymer surfaces. This could find applications in the development of novel biomaterials or as linkers in antibody-drug conjugate (ADC) model systems.
By exploring these future research directions, the scientific community can unlock the full potential of this compound as a powerful building block for innovation in synthesis, catalysis, and chemical biology.
Q & A
Q. Q1. What are the standard synthetic routes for 5-bromo-3-iodo-2-methoxy-4-methylpyridine, and how can regioselectivity be controlled during halogenation?
Methodological Answer: The synthesis typically involves sequential halogenation of a pyridine precursor. A common approach starts with 2-methoxy-4-methylpyridine, where bromination at the 5-position is achieved using bromine or N-bromosuccinimide (NBS) in an inert solvent (e.g., dichloromethane) at low temperatures (0–5°C). Subsequent iodination at the 3-position employs iodine monochloride (ICl) or CuI-mediated coupling under controlled conditions to avoid overhalogenation . Key Considerations:
- Regioselectivity: Use steric and electronic directing effects; the methoxy group at position 2 directs electrophiles to the 5-position via resonance, while the methyl group at 4 stabilizes adjacent halogenation via inductive effects.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Structural Characterization
Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are essential for verifying substitution patterns. The methoxy group ( ~3.9 ppm) and aromatic protons (e.g., H-6 at ~8.2 ppm) provide diagnostic peaks.
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion (CHBrINO) and isotopic pattern from Br/I.
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>98%) .
Basic Biological Screening
Q. Q3. How can researchers design preliminary assays to evaluate this compound’s interactions with biological targets?
Methodological Answer:
- Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for enzymes (e.g., kinases) or receptors. The bromine and iodine atoms enhance halogen bonding with protein residues.
- Cellular Activity: Test cytotoxicity (MTT assay) and target modulation (Western blot for downstream biomarkers) in cancer cell lines.
Interpretation: Correlate substituent effects (e.g., methoxy’s electron donation) with activity trends .
Advanced Synthetic Challenges
Q. Q4. How can researchers address contradictions in reported yields for cross-coupling reactions involving this compound?
Methodological Answer: Discrepancies often arise from competing side reactions (e.g., proto-dehalogenation). Optimize conditions by:
- Catalyst Screening: Test Pd/Pd catalysts (e.g., Pd(PPh) vs. XPhos-Pd-G3) for Suzuki-Miyaura couplings.
- Additives: Use silver salts (AgCO) to suppress iodide leaching or excess ligand (e.g., SPhos) to stabilize reactive intermediates.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions; balance with toluene/THF .
Structure-Activity Relationship (SAR) Studies
Q. Q5. How can structural analogs of this compound be synthesized to explore SAR in medicinal chemistry?
Methodological Answer:
- Analog Design: Replace bromine/iodine with Cl/F (via SNAr) or modify the methoxy to hydroxyl (BCl-mediated demethylation).
- Key Intermediates: Use 3-iodo-2-methoxy-4-methylpyridine for late-stage functionalization (e.g., Sonogashira coupling for alkynyl derivatives).
- Biological Testing: Compare IC values against parent compound to identify critical substituents .
Stability and Storage
Q. Q6. What are the optimal storage conditions to prevent decomposition of this compound?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to minimize light/heat-induced degradation.
- Moisture Control: Use desiccants (silica gel) in sealed containers; halogenated pyridines are prone to hydrolysis.
- Solubility: Prepare stock solutions in dry DMSO (stored under argon) to avoid recrystallization .
Computational Modeling
Q. Q7. How can DFT calculations or molecular docking predict reactivity or target interactions?
Methodological Answer:
- DFT for Reactivity: Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., iodine at position 3 is susceptible to substitution).
- Docking Studies: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). The methoxy group’s orientation affects hydrogen bonding .
Contradictory Data Resolution
Q. Q8. How to reconcile conflicting reports on this compound’s biological activity across studies?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., cell line passage number, serum concentration).
- Impurity Analysis: Characterize batches via LC-MS; trace solvents (e.g., DMF) may inhibit targets.
- Meta-Analysis: Compare data using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
